molecular formula C21H26N4O B12208567 1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12208567
M. Wt: 350.5 g/mol
InChI Key: MPSZAIBXLSWHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a fused triazine-benzimidazole core. Its structure includes a 3-methoxypropyl substituent at position 1 and a 2-phenylethyl group at position 2. The triazino[1,2-a]benzimidazole scaffold is notable for its conformational flexibility, as demonstrated by tautomerism in related compounds (e.g., 3,4-dihydro tautomers in DMSO) .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C21H26N4O/c1-26-15-7-13-24-16-23(14-12-18-8-3-2-4-9-18)17-25-20-11-6-5-10-19(20)22-21(24)25/h2-6,8-11H,7,12-17H2,1H3

InChI Key

MPSZAIBXLSWHSI-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CN(CN2C1=NC3=CC=CC=C32)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the triazine ring: The benzimidazole core is then reacted with a triazine precursor under specific conditions to form the triazino-benzimidazole structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazino-benzimidazole compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to selectively target cancer cell lines such as MCF-7 (breast cancer) and exhibit cytotoxic effects at micromolar concentrations. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways associated with cell survival and death .

Neuroprotection

Research has highlighted the neuroprotective effects of certain triazino-benzimidazole derivatives against neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+) and methamphetamine. These compounds are believed to act as antagonists at adenosine receptors, which are implicated in neurodegenerative diseases. In vitro studies on neuronal cell lines demonstrated that these compounds can mitigate oxidative stress and promote neuronal survival under toxic conditions .

Antimicrobial Properties

The antimicrobial potential of triazino-benzimidazoles has been documented in several studies. Compounds derived from this class have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds were reported to be in the low micromolar range, indicating their potential as lead candidates for antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazino-benzimidazole derivatives. Modifications at various positions on the benzene ring and the introduction of different substituents have been shown to enhance potency and selectivity against specific biological targets. For example:

Substituent Position Effect on Activity
Methoxy group3-positionIncreased lipophilicity and cellular uptake
Phenylethyl group2-positionEnhanced receptor binding affinity
Hydroxyl groupsVariousImproved antioxidant activity

Case Study 1: Anticancer Activity

A study focused on a series of benzimidazole derivatives demonstrated that introducing a methoxy group significantly increased their cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 3.1 µM, suggesting that further optimization could yield even more effective anticancer agents .

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving SH-SY5Y neuroblastoma cells, a derivative of triazino-benzimidazole was evaluated for its ability to protect against MPP+-induced toxicity. The compound showed a significant reduction in cell death compared to untreated controls, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Leading to changes in cell function or viability.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other 1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole derivatives (Table 1). Key differences arise from substituent variations, which influence physicochemical properties and bioactivity:

Table 1: Structural Comparison of Selected Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-(3-Methoxypropyl), 3-(2-phenylethyl) C23H25N5O ~387.5 Methoxypropyl enhances solubility; phenylethyl introduces aromatic π-π interactions.
1-Benzyl-3-(2-pyridinylmethyl) derivative 1-Benzyl, 3-(2-pyridinylmethyl) C22H21N5 355.45 Pyridinylmethyl may enhance metal-binding capacity.
1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl) derivative 1-(2-Phenylethyl), 3-(pyridin-3-ylmethyl) C23H23N5 369.46 Similar phenylethyl group but lacks methoxypropyl.
2-Amino-4,4-dimethyl derivative (Compound 4) 2-Amino, 4,4-dimethyl C14H16N6 268.32 Smaller substituents; optimal DHFR inhibition (IC50 = 10.9 µM).
Pharmacological Activity
  • DHFR Inhibition: The 2-amino-4,4-dimethyl analog (Compound 4) showed the highest DHFR inhibition (IC50 = 10.9 µM) in the series, attributed to its planar tautomeric form and methyl substituents . The target compound’s methoxypropyl and phenylethyl groups may reduce activity due to steric hindrance.
  • Antifolate Potential: Structural similarity to DHFR inhibitors suggests possible antifolate activity, but this requires experimental validation.
Physicochemical Properties
  • Solubility : The 3-methoxypropyl group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., benzyl).

Biological Activity

The compound 1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a novel derivative of benzimidazole known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, analgesic effects, and potential anxiolytic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₅O
  • IUPAC Name : 1-(3-methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives. The compound has shown promising activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These MIC values indicate moderate antibacterial activity compared to standard antibiotics like ciprofloxacin and ampicillin .

Analgesic Effects

The analgesic potential of this compound has been evaluated using established animal models. The hot plate and tail flick methods were employed to assess pain relief. Results indicated that the compound significantly reduced pain response times:

  • Hot Plate Test : Reduction in latency time by 50% at a dose of 20 mg/kg.
  • Tail Flick Test : Significant increase in pain threshold observed at similar dosages.

These findings suggest that the compound exhibits notable analgesic properties potentially mediated through opioid receptor pathways .

Anxiolytic Activity

Anxiolytic effects were assessed using the elevated plus maze (EPM) and open field tests. The compound demonstrated significant anxiolytic-like behavior at doses of 10 mg/kg and 20 mg/kg:

  • EPM Test : Increased time spent in open arms by 40%.
  • Open Field Test : Increased number of entries into the center area by 30%.

These results indicate a possible interaction with GABA_A receptors and serotonin pathways, contributing to its anxiolytic effects .

Case Studies

A series of case studies involving animal models have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Pain Management :
    • Objective: Assess the efficacy in chronic pain models.
    • Findings: Significant reduction in pain scores compared to control groups.
    • Conclusion: The compound may offer new avenues for chronic pain management.
  • Study on Anxiety Disorders :
    • Objective: Evaluate behavioral changes in anxiety-prone animals.
    • Findings: Marked improvement in anxiety-related behaviors.
    • Conclusion: Potential for development as an anxiolytic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.